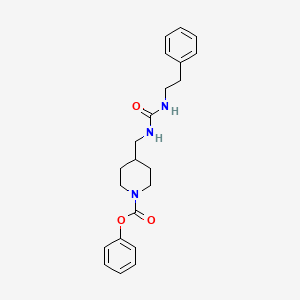

![molecular formula C20H19N3O B2525885 2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one CAS No. 442567-74-0](/img/structure/B2525885.png)

2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one is a derivative of phthalazine, which is a nitrogen-containing heterocyclic compound. Phthalazine derivatives have been extensively studied due to their biological activities and potential applications in medicinal chemistry. The synthesis and characterization of such compounds are of significant interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of phthalazine derivatives can be achieved through various methods. One efficient approach is the one-pot three-component condensation reaction, as described in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives . This method involves the reaction of 2-chloro-3-formyl quinolines, malononitrile/ethyl cyanoacetate, and 2,3-dihydro-1,4-phthalazinedione using a catalytic amount of piperidine. Similarly, the use of 1,4-disulfopiperazine-1,4-diium chloride as a Bronsted acidic ionic catalyst has been shown to promote the synthesis of phthalazine derivatives under solvent-free conditions, offering advantages such as simplicity, high reaction rates, and excellent yields .

Molecular Structure Analysis

The molecular structure of phthalazine derivatives can be characterized using various spectroscopic techniques. For instance, the compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was characterized by spectral analysis, which is crucial for confirming the structure of synthesized compounds . Additionally, experimental and theoretical studies, including FT-IR, NMR, UV-Vis spectroscopy, and computational methods like DFT and HF, can provide detailed insights into the structural properties of compounds such as 2-(naphthalen-1-yl (piperidin-1-yl) methyl)phenol .

Chemical Reactions Analysis

The reactivity of phthalazine derivatives in chemical reactions is influenced by their molecular structure. The presence of nitrogen atoms in the phthalazine ring can facilitate various chemical transformations. For example, the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives involves a one-pot three-component reaction catalyzed by piperidine, which can be enhanced under ultrasound irradiation, leading to improved reaction rates and yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives, such as solubility, melting point, and stability, are important for their practical applications. Theoretical calculations, such as those performed for the 2-(naphthalen-1-yl (piperidin-1-yl) methyl)phenol compound, can predict properties like bond lengths, bond angles, HOMO-LUMO energies, and electrostatic potential, which are essential for understanding the behavior of these compounds in biological systems . Additionally, the antibacterial activity of synthesized compounds against pathogenic strains of bacteria and fungi indicates their potential as biologically active drugs .

Scientific Research Applications

Synthesis and Chemical Properties

Intermediate and Synthon Applications : The compound, along with its derivatives, has been studied for its role as intermediates and synthons in organic synthesis. For instance, bromoalkylphthalazinones and isomeric oxazolinium salts, related to the compound , can be prepared through both open-chain and cyclic intermediates. These processes are influenced by solvents and the neighboring group effects of the hydrazinocarbonyl moiety, showcasing the compound's versatility in substitution reactions and ring-opening mechanisms when attacked by nucleophiles (Csámpai et al., 1989).

Ultrasound-Promoted Synthesis : A one-pot, three-component synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, catalyzed by piperidine under ultrasound irradiation, illustrates the compound's role in facilitating reactions. This method demonstrated improvements in rates and yields compared to classical conditions, highlighting the compound's potential in enhancing reaction efficiencies (Wang et al., 2012).

Biological Applications

Antidepressant Metabolism Studies : In the context of novel antidepressants, such as Lu AA21004, compounds structurally related to 2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one have been investigated for their metabolic pathways. These studies offer insights into the oxidative metabolism of novel antidepressants, providing a foundation for understanding the compound's potential biotransformation and pharmacokinetic characteristics (Hvenegaard et al., 2012).

Photodynamic Therapy Applications : Research into water-soluble peripherally and non-peripherally tetra piperidine substituted phthalocyanines, including derivatives of the compound of interest, has shown significant DNA cleavage effects under irradiation. This suggests potential applications in photodynamic therapy, a treatment method that uses light-activated compounds to destroy cancer cells or pathogens (Özel et al., 2019).

properties

IUPAC Name |

3-(piperidin-1-ylmethyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20-17-10-6-9-15-14-7-2-3-8-16(14)19(18(15)17)21-23(20)13-22-11-4-1-5-12-22/h2-3,6-10H,1,4-5,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSFKTQANHYYCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)

![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)

![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide](/img/structure/B2525814.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)

![N-[(2S)-1-[4-(2-Acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B2525819.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)

![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)